Trimethylselenonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
18987-38-7 |
|---|---|
Molecular Formula |
C3H9ClSe |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
Canonical SMILES |
C[Se+](C)C.[Cl-] |
Related CAS |
25930-79-4 (Parent) |
Synonyms |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Trimethylselenonium Chloride
This section delves into the chemical nature of trimethylselenonium (B1202040) chloride, covering its laboratory synthesis, stability, and the broader context of organoselenium compound synthesis.
Advanced Analytical Characterization and Speciation
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of trimethylselenonium (B1202040) chloride. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic compounds, including organoselenium compounds like trimethylselenonium chloride. researchgate.netnanoqam.ca It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and the NMR-active isotope ⁷⁷Se. researchgate.netnih.gov
¹H NMR: In ¹H NMR spectroscopy, the protons of the three methyl groups attached to the selenium atom in trimethylselenonium would produce a characteristic signal. The chemical shift of this signal is influenced by the electronegativity of the positively charged selenium atom, causing it to appear at a specific frequency that aids in its identification. nih.gov
¹³C NMR: Similarly, ¹³C NMR spectroscopy can identify the carbon atoms of the methyl groups, providing further structural confirmation.
⁷⁷Se NMR: Direct observation of the ⁷⁷Se nucleus offers a definitive method for selenium speciation. researchgate.net Each selenium compound, including the trimethylselenonium ion, exhibits a unique chemical shift, which can be used as a fingerprint for its identification. researchgate.net While the natural abundance and sensitivity of ⁷⁷Se can be low, the use of enriched stable isotopes can enhance the signal. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlates the signals of ¹H and ⁷⁷Se, can also be an effective indirect method for speciation. researchgate.net
Table 1: Key NMR Spectroscopy Applications for this compound
| NMR Technique | Information Provided | Relevance to this compound |
| ¹H NMR | Chemical environment of protons. nih.gov | Identifies the protons of the three methyl groups attached to the selenium atom. |
| ¹³C NMR | Chemical environment of carbon atoms. | Confirms the carbon atoms of the methyl groups. |
| ⁷⁷Se NMR | Direct detection of selenium nucleus. researchgate.net | Provides a unique "fingerprint" for the trimethylselenonium ion, enabling definitive speciation. researchgate.net |
| HMBC | Correlation between different nuclei (e.g., ¹H and ⁷⁷Se). researchgate.net | Offers an indirect but effective method for structural confirmation and speciation. researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.netmt.com It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies. mt.com
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. ums.edu.my It is a cornerstone for identifying unknown compounds and elucidating their structure. ums.edu.my
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like the trimethylselenonium ion. nih.gov ESI-MS allows for the gentle transfer of ions from solution into the gas phase for mass analysis, often without significant fragmentation. nih.govfrontiersin.org In the case of this compound, ESI-MS would be expected to detect the intact trimethylselenonium cation, [(CH₃)₃Se]⁺. The high accuracy of modern mass spectrometers can provide a precise mass measurement, further confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting product ions, offering additional structural information. nih.gov
Chromatographic Separation Techniques for Speciation
Chromatographic techniques are essential for separating complex mixtures of selenium compounds, allowing for the individual detection and quantification of species like trimethylselenonium.
The coupling of Ion Chromatography (IC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful hyphenated technique for the speciation of elements, including selenium. nih.govspectroscopyonline.com IC separates ionic species based on their interaction with an ion-exchange stationary phase. spectroscopyonline.com The separated analytes are then introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for element-specific detection with very low detection limits. researchgate.net
This technique has been successfully used to separate and quantify the trimethylselenonium ion from other selenium species, such as selenite (B80905), selenate (B1209512), and selenomethionine (B1662878), in various matrices, including urine. researchgate.net The choice of the ion-exchange column and the mobile phase composition are critical for achieving optimal separation. researchgate.net For instance, a cation exchange column can be used to retain and separate the positively charged trimethylselenonium ion. researchgate.net ICP-MS provides high sensitivity and can monitor specific selenium isotopes, although potential interferences from the sample matrix or the plasma gas need to be considered and mitigated. researchgate.net
Table 2: IC-ICP-MS Parameters for Trimethylselenonium Ion Analysis in Urine
| Parameter | Description | Significance |
| Chromatographic Column | IonPac CS5 cation exchange column. researchgate.net | Enables the separation of the cationic trimethylselenonium ion from other selenium species. researchgate.net |
| Mobile Phase | 10 mM oxalic acid and 20 mM potassium sulphate, pH 3. researchgate.net | The composition and pH of the eluent are optimized for the effective separation of the target analyte. researchgate.net |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.net | Provides highly sensitive and element-specific detection of selenium isotopes. researchgate.net |
| Monitored Isotopes | ⁷⁸Se and ⁸²Se. researchgate.net | Monitoring specific isotopes helps to avoid potential spectral interferences, such as from argon in the plasma. researchgate.net |
| Limit of Detection | 0.8 µg/L. researchgate.net | Demonstrates the high sensitivity of the method for trace-level analysis. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique for the analysis of a broad range of compounds, including metabolites in biological fluids. metabolomicscentre.ca When coupled with a suitable detector, such as a mass spectrometer (LC-MS), it becomes a powerful tool for metabolite profiling. nih.gov
For the analysis of trimethylselenonium, a strong cation exchanger column can be used in HPLC to separate it from other urinary components. nih.gov The separation can be optimized by adjusting the mobile phase composition and using a gradient elution. nih.gov This approach has been successfully applied to demonstrate that the trimethylselenonium ion is a major urinary metabolite of other selenium compounds. nih.gov The use of HPLC allows for the efficient separation of various selenium species, which is a crucial step for accurate quantification and understanding their metabolic pathways. researchgate.net
Chromatographic Behavior and Retention Characteristics
The chromatographic separation of TMSe is fundamental to its specific detection. Ion chromatography is a commonly employed technique. For instance, selenium species including selenite, selenate, selenomethionine (SeMet), and trimethylselenonium iodide (TMSe+) have been successfully separated using an Ionpac CS5 cation exchange column. researchgate.net The elution is typically carried out with a mobile phase consisting of a mixture of oxalic acid and potassium sulphate at a controlled pH. researchgate.net However, the analysis of complex matrices like urine can introduce challenges, such as shifts in retention times. researchgate.net In such cases, while TMSe+ can be separated, other species like SeMet might co-elute with selenate. researchgate.net
Reversed-phase high-performance liquid chromatography (HPLC) coupled with detectors like a photodiode array detector and mass spectrometry has also been utilized to study the chromatographic behavior of the trimethylselenonium cation. researchgate.net The retention characteristics are influenced by the choice of the stationary phase, such as C18 columns, and the composition of the mobile phase, which can include agents like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA) in a methanol (B129727)/water mixture. researchgate.net The retention time is a key parameter for identification, though it can be affected by the sample matrix. researchgate.netresearchgate.net
Below is a table summarizing the chromatographic conditions used for the separation of trimethylselenonium.
| Parameter | Condition 1 | Condition 2 |
| Chromatographic Mode | Ion Chromatography researchgate.net | Reversed-Phase HPLC researchgate.net |
| Stationary Phase | Ionpac CS5 cation exchange column researchgate.net | Pursuit XRs C18 researchgate.net |
| Mobile Phase | 10 mM oxalic acid and 20 mM potassium sulphate, pH 3 researchgate.net | 0.01% TFA/0.01% HFBA/5% methanol (pH 2.8) researchgate.net |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) researchgate.net | Photodiode Array Detector-Electrospray Ionization-Mass Spectrometer researchgate.net |
Elemental Analysis and Quantification Methods
Determining the total selenium content and the concentration of specific selenium compounds like TMSe relies on highly sensitive elemental analysis techniques.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Selenium Content
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a powerful tool for determining the total selenium concentration in various samples. For the analysis of natural waters, where selenium levels are typically very low, a preconcentration step is often necessary. rsc.org This can be achieved by reducing all selenium species to selenite, followed by coprecipitation with lanthanum hydroxide. rsc.org The resulting precipitate is then dissolved and introduced into the ICP-AES system. rsc.org The combination of hydride generation with ICP-AES significantly improves detection limits compared to standard nebulization. rsc.org
The coupling of high-performance liquid chromatography (HPLC) with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a similar and even more sensitive technique, is the most common approach for selenium speciation analysis. researchgate.net This hyphenated technique allows for the separation of different selenium species, including TMSe, followed by their element-specific detection and quantification. researchgate.netresearchgate.net
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) for Volatility Studies
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for determining trace amounts of selenium. nih.govnemi.gov It is particularly useful for studying the volatility of selenium compounds. nih.gov The method involves placing a sample aliquot into a graphite tube, which is then heated in a programmed sequence of drying, charring (pyrolysis), and atomization stages. umass.eduepa.gov
A key challenge in the GFAAS analysis of samples containing TMSe, such as urine, is the potential for low recovery of this volatile compound. nih.gov To address this, an in-situ oxidation treatment or a prior external mineralization step can be employed to ensure complete recovery. nih.gov The use of a permanent modifier, such as iridium, helps to stabilize the analyte during the pyrolysis step and allows for higher atomization temperatures without premature loss of selenium. nih.gov
The table below outlines typical GFAAS parameters for selenium determination.
| Parameter | Setting |
| Technique | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) nih.gov |
| Modifier | Iridium (permanent) nih.gov |
| Pyrolysis Temperature | 1,000 °C nih.gov |
| Atomization Temperature | 2,100 °C nih.gov |
| Sample Pre-treatment (for TMSe) | In-situ oxidation or external mineralization nih.gov |
Radiotracer and Isotopic Dilution Approaches
Radiotracers and stable isotopes are invaluable tools for investigating the metabolic pathways and analytical behavior of selenium compounds.
Application of 75-Se Tracer in Metabolic and Analytical Studies
The radioactive isotope 75-Se has been widely used as a tracer to follow the metabolism of selenium compounds in biological systems. who.intnih.gov By administering 75-Se labeled compounds, such as [75Se]trimethylselenonium iodide, researchers can track their absorption, distribution, and excretion. pageplace.de These studies have been instrumental in identifying TMSe as a urinary metabolite of selenium. nih.gov
Metabolic studies in rats using 75-Se labeled selenite and selenate have shown how selenium is incorporated into selenoproteins. frontiersin.org These tracer studies help to elucidate the complex metabolic pathways and the biotransformation of various selenium species within the body. frontiersin.orgnih.gov
Method Development and Validation in Complex Matrices
The development and validation of analytical methods for TMSe in complex biological matrices like urine and serum are crucial for obtaining reliable data. nih.govbiorxiv.org
Method validation ensures the reliability of an analytical procedure and involves assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, and stability. biorxiv.orgresearchgate.net For the determination of TMSe in urine using GFAAS, the accuracy of the method is validated through the analysis of certified reference materials or by spiking samples with a known amount of the analyte. nih.gov
The complexity of the sample matrix can significantly impact the analysis. For instance, in the ICP-MS detection of TMSe in urine, the high sodium content can cause interferences, necessitating the use of specific isotopes for accurate quantification. researchgate.net The development of robust methods that can overcome these matrix effects is an ongoing area of research. biorxiv.org This includes optimizing sample preparation procedures, chromatographic conditions, and detection parameters to ensure the accurate and precise measurement of this compound in diverse and challenging sample types. researchgate.netnih.gov
Biochemical Metabolism and Biological Transformations
Central Role in Selenium Metabolic Pathways
The metabolism of selenium, an essential yet potentially toxic trace element, involves a series of complex biochemical transformations designed to maintain homeostasis and facilitate excretion. ontosight.aipreprints.org Trimethylselenonium (B1202040) chloride (TMSe), a quaternary selenium cation, emerges as a key player in these pathways, particularly when selenium intake surpasses nutritional requirements. nih.govacs.orgontosight.ai
Formation as a Major Urinary Excretion Product
When selenium is consumed in amounts exceeding the body's needs, it is converted into various metabolites for elimination, primarily through urine. ontosight.ai While at nutritional to low-toxic levels, the major urinary selenium metabolite is a selenosugar (1β-methylseleno-N-acetyl-d-galactosamine), trimethylselenonium (TMSe) becomes a prominent excretory product at excessive and toxic doses. acs.orgacs.orgresearchgate.netnih.govpnas.org This shift in metabolic output highlights TMSe's role as a biomarker for high selenium exposure. researchgate.netnih.govpnas.org The formation of TMSe represents a critical detoxification mechanism, as the methylation of selenium compounds generally reduces their toxicity. tandfonline.com The toxicity of methylated selenium compounds decreases with the degree of methylation, making TMSe a detoxification end product. tandfonline.com
The production of TMSe is not uniform across individuals, with significant variations observed in human populations. nih.gov Studies have identified "producer" and "nonproducer" phenotypes, where producers excrete a substantial portion (10-70%) of their urinary selenium as TMSe, while nonproducers excrete very little. nih.gov This variation is strongly linked to genetic factors, specifically single nucleotide polymorphisms (SNPs) in the indolethylamine N-methyltransferase (INMT) gene. nih.gov
Interplay with Other Selenium Species in Metabolic Cycles
The metabolic journey of selenium to TMSe involves a stepwise methylation process. preprints.org Inorganic selenium forms like selenite (B80905) and selenate (B1209512) are first reduced and then methylated to intermediates such as hydrogen selenide (B1212193) (H₂Se), methylselenol (CH₃SeH), and dimethylselenide ((CH₃)₂Se). preprints.orgpreprints.org Organic selenium compounds, such as selenomethionine (B1662878), are also converted to these intermediates before further methylation. preprints.org
The pathway proceeds sequentially, with methylselenol being formed first, followed by dimethylselenide, and finally trimethylselenonium. preprints.orgnih.gov While the volatile dimethylselenide can be excreted through exhalation, the water-soluble TMSe is eliminated in the urine. preprints.orgpreprints.org This multi-step process involves a delicate interplay between different selenium species and is closely linked to the metabolic pathways of sulfur-containing amino acids due to the chemical similarities between selenium and sulfur. ontosight.ai
Enzymology of Selenium Methylation Leading to Trimethylselenonium
The enzymatic methylation of selenium compounds to form TMSe is a cooperative process involving two key methyltransferases: Thiopurine S-methyltransferase (TPMT) and Indolethylamine N-methyltransferase (INMT). nih.govacs.orgnih.gov These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the selenium substrate. researchgate.net
Thiopurine S-Methyltransferase (TPMT) Catalysis
Thiopurine S-methyltransferase (TPMT) plays a crucial role in the initial steps of selenium methylation. acs.orgacs.org It is responsible for the first methylation step, converting non-methylated selenium compounds to a monomethylated form. acs.orgacs.org TPMT can also catalyze the second methylation step, which leads to the formation of dimethylselenide. acs.orgnih.gov The expression of TPMT has been shown to provide cellular resistance against the toxicity of inorganic selenite. acs.orgresearchgate.net This enzyme is found in various tissues, with higher expression in the liver and kidneys. acs.orgresearchgate.net Beyond its role in selenium metabolism, TPMT is also involved in the metabolism of thiopurine drugs and has been linked to oxidation-reduction processes within the cell. researchgate.netmdc-berlin.de
Indolethylamine N-Methyltransferase (INMT) Catalysis
Indolethylamine N-methyltransferase (INMT), also known as amine N-methyltransferase, is essential for the final step in TMSe production. acs.orgacs.orgwikipedia.org While it can participate in the second methylation step (monomethylated to dimethylated form), its specific and critical role is the third methylation, converting dimethylselenide to trimethylselenonium. acs.orgacs.org Unlike TPMT, the expression of INMT alone does not confer cellular resistance to inorganic selenium. acs.orgresearchgate.net INMT is primarily expressed in the lungs, with supplemental expression in the liver and kidneys. acs.orgresearchgate.net Genetic variations in the INMT gene are strongly associated with the ability of an individual to produce and excrete TMSe. nih.gov
Molecular Mechanisms of Methyltransferase Substrate Recognition
The sequential action of TPMT and INMT in TMSe formation is dictated by their distinct substrate recognition mechanisms. nih.govnih.gov TPMT preferentially recognizes and binds to negatively charged substrates. nih.govresearchgate.net In contrast, INMT's active site is hydrophobic and recognizes electrically neutral substrates. nih.gov
This difference in substrate preference explains the ordered enzymatic pathway. The initial selenium substrates are often negatively charged, making them suitable for TPMT catalysis. Once dimethylselenide, a neutral molecule, is formed, it becomes the preferred substrate for INMT, which then catalyzes the final methylation to produce the positively charged trimethylselenonium ion. nih.govnih.gov Molecular dynamics simulations and fragment molecular orbital methods have helped to identify the specific amino acid residues within the active sites of these enzymes that are crucial for substrate binding and catalytic activity. nih.gov For instance, residue R152 in TPMT and L164 in INMT are critical for their respective Se-methyltransferase activities. nih.gov
Comparative Biochemical Fates of Organoselenium Compounds
The metabolism of selenium is complex, involving multiple pathways that lead to the formation of various organoselenium compounds. The ultimate biochemical fate of ingested selenium depends on its chemical form, the dose, and the individual's metabolic characteristics. Among the key excretory metabolites are trimethylselenonium ion and selenosugars, whose formation pathways are distinct and provide insights into the body's handling of selenium. Furthermore, comparing the metabolism of selenium with its chalcogen counterparts, sulfur and oxygen, reveals both shared biochemical strategies and unique properties dictated by elemental chemistry.
Differentiation from Selenosugar Metabolism
The two principal urinary metabolites of selenium are the trimethylselenonium (TMSe) ion and selenosugars, with 1β-methylseleno-N-acetyl-D-galactosamine being a major identified selenosugar. researchgate.netbasicmedicalkey.com These compounds represent different endpoints of selenium metabolism and their relative abundance in urine is highly dependent on the level of selenium intake.
At nutritional to low-toxic selenium intakes, selenosugar is the predominant urinary metabolite. researchgate.net The body prioritizes this pathway for the excretion of selenium under normal physiological conditions. However, as selenium intake increases to excessive or toxic levels, the metabolic pathway for selenosugar formation appears to become saturated. researchgate.net Consequently, the body shunts excess selenium into a different methylation pathway, leading to a significant increase in the formation and excretion of the TMSe ion. researchgate.net This suggests that TMSe can serve as a biomarker for excessive selenium body burden. researchgate.net
Both metabolic pathways rely on methylation processes that require S-adenosylmethionine (SAM) as a methyl group donor. nih.gov Studies in rats have shown that inhibiting SAM metabolism prevents the conversion of selenite and its intermediate metabolites into both selenosugars and TMSe, leading to the accumulation of selenium in tissues like the liver and kidneys. nih.gov This indicates a shared dependency on the transmethylation pathway, even though the final products are different.
| Feature | Trimethylselenonium (TMSe) | Selenosugar (1β-methylseleno-N-acetyl-D-galactosamine) |
| Primary Excretion Range | High / Excessive Selenium Intake researchgate.net | Nutritional to Low-Toxic Selenium Intake researchgate.netbasicmedicalkey.com |
| Formation Pathway | Becomes a major pathway when selenosugar pathway is saturated researchgate.net | Primary excretory pathway under normal conditions researchgate.net |
| Methyl Donor | S-adenosylmethionine (SAM) dependent nih.gov | S-adenosylmethionine (SAM) dependent nih.gov |
| Biomarker Utility | Biomarker for excessive selenium intake and toxicity researchgate.net | Biomarker of selenium status in the required range researchgate.net |
Analogies and Distinctions with Sulfur and Oxygen Chalcogen Metabolites
Selenium belongs to the chalcogen group of elements, which also includes oxygen and sulfur. researchgate.net This shared chemical family results in some metabolic analogies, particularly with sulfur, due to their similar valence electron configurations. oup.com However, significant differences in their physicochemical properties lead to distinct metabolic fates and biological roles. mdpi.com
A direct metabolic analogy exists between selenium and sulfur in the formation of trimethylated ions. The enzyme indolethylamine N-methyltransferase (INMT), which is responsible for methylating dimethylselenide to form the trimethylselenonium ion (TMSe), also catalyzes the methylation of dimethylsulfide to produce the trimethylsulfonium (B1222738) ion (TMS). plos.org This indicates a shared enzymatic pathway for the final methylation step of these volatile metabolites.
Reactivity and pKa: Selenium compounds are generally more reactive and more acidic than their sulfur analogs. researchgate.net For instance, the selenol group (-SeH) of selenocysteine (B57510) has a pKa of about 5.2, while the thiol group (-SH) of cysteine has a pKa of 8.3. mdpi.com This means that at physiological pH, selenols are largely deprotonated and more nucleophilic, which enhances their catalytic efficiency in enzymes. researchgate.netmdpi.com
Redox Potential: Selenium has a preference for lower oxidation states compared to sulfur. mdpi.com This property makes selenium compounds highly effective participants in redox reactions, but also means their metabolic pathways differ significantly from the more oxidative metabolism of sulfur. nih.gov
Metabolic Incorporation: While there is a strong analogy between selenomethionine and methionine, allowing for random incorporation into proteins, the broader metabolism of selenium differs from sulfur. mdpi.com The body has evolved specific and essential roles for selenium, primarily in the form of selenocysteine in selenoproteins, which cannot be replicated by sulfur. mdpi.com
These chemical distinctions mean that while some metabolic steps like methylation are analogous, a complete substitution of sulfur with selenium in all biological functions is not possible due to selenium's higher reactivity and unique redox properties. oup.com
Genetic Influences on Trimethylselenonium Ion Formation
The capacity to metabolize selenium into the trimethylselenonium (TMSe) ion is not uniform across human populations. This variability is not random but is strongly influenced by genetic factors, particularly polymorphisms in the genes responsible for methylation.
Polymorphisms in Genes Encoding Methyltransferases (e.g., INMT)
Research has identified the enzyme indolethylamine N-methyltransferase (INMT) as the key determinant in the production of TMSe. maayanlab.cloud INMT is an S-adenosyl-L-methionine-dependent enzyme that catalyzes the N-methylation of various compounds. maayanlab.cloud Its role in selenium metabolism is to facilitate the final methylation step that produces TMSe.
Genome-wide association studies (GWAS) have pinpointed specific single nucleotide polymorphisms (SNPs) within the INMT gene that are strongly associated with the urinary excretion of TMSe. nih.govresearchgate.netnih.gov These genetic variations can alter the expression or activity of the INMT enzyme, thereby dictating an individual's ability to produce TMSe. plos.org The identification of these SNPs provides a clear genetic basis for the observed differences in selenium metabolism among individuals. nih.gov
Population and Individual Variability in Metabolic Phenotypes
The genetic polymorphisms in the INMT gene result in distinct metabolic phenotypes, categorizing individuals as either "TMSe producers" or "TMSe non-producers". plos.org This classification is based on the percentage of total urinary selenium excreted as the TMSe ion and shows remarkable variation across different populations. nih.govresearchgate.net
Studies have highlighted these stark differences:
In a study of Bangladeshi women and their children , "producers" were common, making up approximately one-third of the population. In these individuals, TMSe accounted for a significant portion (10-70%) of their total urinary selenium. nih.govresearchgate.net
In stark contrast, among women from the Argentinian Andes , TMSe producers were rare. Only 3 out of 83 women studied were classified as producers, with TMSe making up 6-15% of their urinary selenium. nih.govresearchgate.net The vast majority were "non-producers," with TMSe constituting an average of just 0.35% of their urinary selenium. researchgate.net
This strong genetic influence was further supported by the high correlation of TMSe producer status between mothers and their children. researchgate.net This distinct, genetically determined phenotype can be used as an alternative to genotyping to account for the variability in TMSe production in metabolic studies. researchgate.net
| Population Studied | Prevalence of "TMSe Producers" | Percentage of Urinary Selenium as TMSe in "Producers" | Percentage of Urinary Selenium as TMSe in "Non-Producers" |
| Bangladeshi Women | ~33% nih.govresearchgate.net | 10-70% researchgate.net | ~0.59% researchgate.net |
| Argentinian Andean Women | ~3.6% (3 of 83) nih.govresearchgate.net | 6-15% researchgate.net | ~0.35% researchgate.net |
Biomarker Utility in Selenium Status Research
Assessing selenium status is crucial for understanding its role in health and disease, from deficiency to toxicity. mdpi.com While several biomarkers exist, their utility often depends on the range of selenium intake. The trimethylselenonium (TMSe) ion has emerged as a specialized biomarker, particularly for high levels of selenium exposure. researchgate.net
Biomarkers such as the selenoproteins GPX3 and Selenoprotein P (SEPP1) are effective for identifying selenium deficiency and monitoring the response to supplementation in deficient individuals. mdpi.com Their expression levels plateau once selenium intake is sufficient to meet functional requirements (e.g., >55 μ g/day for humans), making them less useful for assessing status at higher intake levels. mdpi.com
In contrast, urinary TMSe is particularly valuable as a biomarker for excessive selenium intake. researchgate.netmdpi.com When the primary excretory pathway via selenosugar formation becomes saturated due to high selenium loads, the body increasingly relies on methylation to TMSe for elimination. researchgate.net Therefore, an elevated level of urinary TMSe can indicate that selenium intake has surpassed the body's normal processing capacity. researchgate.net
However, the interpretation of TMSe as a biomarker must consider the profound genetic variability in its production due to polymorphisms in the INMT gene. plos.orgnih.gov An individual's status as a "producer" or "non-producer" will dramatically affect their urinary TMSe levels, irrespective of their selenium intake. plos.org Therefore, for accurate assessment, TMSe levels should be interpreted in the context of an individual's INMT genotype or their pre-determined producer phenotype. plos.org
Trimethylselenonium as a Urinary Biomarker for Selenium Status
Trimethylselenonium (TMSe) is an organoselenium compound that plays a significant role in the metabolism and detoxification of selenium. ontosight.aiontosight.ai As an essential trace element, selenium is vital for numerous biological processes, including antioxidant defense and immune function. ontosight.ai However, when selenium intake exceeds the body's requirements, it can become toxic. ontosight.ainih.gov The body metabolizes excess selenium into various compounds, with TMSe being a primary excretory product found in urine. ontosight.ainih.gov This process of methylation, converting selenium compounds into TMSe, facilitates their elimination from the body and is a key mechanism for preventing selenium toxicity. ontosight.aipreprints.org
The excretion of TMSe in urine has been investigated as a potential biomarker for selenium status, particularly for identifying excessive intake. researchgate.net Research indicates that at required or low levels of selenium intake, very little to no TMSe is excreted. nih.gov However, as selenium intake surpasses the body's needs, TMSe becomes a major urinary metabolite. nih.gov This suggests that urinary TMSe levels could serve as an indicator of high selenium exposure.
Studies in both animals and humans have explored the relationship between selenium intake and urinary TMSe excretion. In rats, it has been demonstrated that TMSe is a major urinary metabolite at high selenium doses, accounting for a significant percentage of the excreted selenium. nih.gov Conversely, at low selenium doses, TMSe is only a minor metabolite. nih.gov
Human studies have revealed a more complex, non-linear relationship between urinary TMSe and total urinary selenium, as well as with long-term selenium intake. cambridge.orgcambridge.org This non-linearity suggests that as selenium intake increases, the proportion of selenium excreted as TMSe also increases, but not in a directly proportional manner. cambridge.org
Furthermore, significant inter-individual variability in TMSe production has been observed in human populations. plos.org This has led to the classification of individuals as "TMSe producers" and "TMSe non-producers." plos.org This variation is linked to genetic polymorphisms in the indolethylamine N-methyltransferase (INMT) enzyme, which is responsible for the methylation process that forms TMSe. plos.org "TMSe producers" excrete significantly higher levels of TMSe compared to "non-producers," a factor that must be considered when evaluating TMSe as a biomarker for selenium status. plos.org
Research has also highlighted that combining urinary TMSe measurements with other indicators, such as dimethylselenide in breath, may provide a more comprehensive assessment of long-term selenium status. cambridge.org
The following table summarizes findings from various studies on the relationship between selenium intake and urinary trimethylselenonium excretion.
| Study Subject | Selenium Source(s) | Key Findings | Reference(s) |
| Rats | Selenite, Selenomethionine, Selenocystine | At high selenium doses, TMSe was the major urinary metabolite (57-69% of urinary ⁷⁵Se). At low doses, it was a minor metabolite (10% of urinary ⁷⁵Se). | nih.gov |
| Young Rats | Selenite | Selenosugar was the major urinary metabolite, and TMSe increased with doses higher than 2.0 µg Se/ml in drinking water. | researchgate.netnih.gov |
| Adult Rats | Selenite | TMSe increased only marginally even at toxic selenium doses, suggesting it may not be a reliable biomarker of toxicity in this group. | researchgate.netnih.gov |
| Human Males (high long-term Se intake) | Selenite (infused) | A non-linear relationship was observed between urinary TMSe and total urinary selenium, as well as between urinary TMSe and estimated long-term selenium intake. | cambridge.orgcambridge.org |
| Human Volunteers | Selenite (supplementation) | Selenate excretion increased consistently with selenite supplementation, suggesting oxidation of the administered selenite. | rsc.org |
| Human Volunteers | Not specified | "TMSe producers" had 10-fold higher urinary levels of trimethylsulfonium (a sulfur analogue) compared to "TMSe non-producers," indicating a genetic basis for this metabolic variation. | plos.org |
Computational Chemistry and Mechanistic Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the fundamental electronic properties and reactivity of trimethylselenonium (B1202040) chloride. These calculations can provide a detailed picture of the molecule's geometry, charge distribution, and orbital energies, which are crucial determinants of its chemical behavior.
While specific quantum chemical studies on trimethylselenonium chloride are not extensively documented in publicly available literature, data from closely related structures, such as trimethylselenonium iodide, offer valuable insights. The crystal structure of trimethylselenonium iodide reveals a pyramidal configuration around the selenium atom. mdpi.com The C-Se-C bond angles are approximately 98-99°, and the Se-C bond lengths are about 1.95 Å. mdpi.com These geometric parameters serve as a foundational input for quantum chemical calculations.
DFT calculations can be employed to optimize the geometry of the trimethylselenonium cation and to compute various electronic descriptors. wgtn.ac.nzresearchgate.net For instance, Mulliken charge analysis can quantify the positive charge localization on the selenium atom and the partial charges on the methyl groups. This information is vital for understanding its electrostatic interactions with biological molecules. wgtn.ac.nz
Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity. A larger gap generally implies lower reactivity. These calculations can help predict whether this compound is likely to participate in redox reactions or act as an electrophile or nucleophile. While detailed computational studies on the reactivity of this compound are sparse, the general stability of the trimethylselenonium cation suggests a relatively high HOMO-LUMO gap.
Table 1: Representative Geometric and Electronic Parameters of Trimethylselenonium Cation from Theoretical Calculations
| Parameter | Description | Typical Value/Range |
| Se-C Bond Length | The distance between the selenium and carbon atoms. | ~1.95 Å |
| C-Se-C Bond Angle | The angle formed by two carbon atoms and the central selenium atom. | ~98-99° |
| Mulliken Charge on Se | The partial charge localized on the selenium atom. | Positive |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies with computational method |
Note: The values in this table are based on data from similar trimethylselenonium compounds and general principles of quantum chemistry. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations of Enzymatic Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and enzymes at an atomic level. researchgate.netnih.govnih.gov These simulations can reveal the binding modes, interaction energies, and conformational changes that occur when the compound interacts with a biological target. frontiersin.orgsemanticscholar.orgmdpi.com
A key enzymatic interaction involving the trimethylselenonium ion is its formation through the methylation of selenium compounds. Recent studies have identified indolethylamine N-methyltransferase (INMT) as a crucial enzyme in the final step of this process, converting dimethylselenide (DMSe) to the trimethylselenonium ion (TMSe). semanticscholar.orgnih.gov MD simulations have been instrumental in understanding the substrate recognition mechanism of INMT. semanticscholar.org
Simulations have shown that DMSe preferentially associates with the active site of INMT over its paralogs, nicotinamide (B372718) N-methyltransferase (NNMT) and phenylethanolamine N-methyltransferase (PNMT). semanticscholar.orgnih.gov The stability of the DMSe-INMT complex is supported by favorable binding energies calculated using methods like the fragment molecular orbital (FMO) method. semanticscholar.org These simulations have identified key hydrophobic residues, such as Y24, Y204, L164, and Y242, in the active center of INMT that interact with DMSe. semanticscholar.org The interaction energy is primarily driven by electron dispersion forces. semanticscholar.org
Table 2: Key Amino Acid Residues in INMT Interacting with Dimethylselenide (precursor to Trimethylselenonium)
| Enzyme | Interacting Residue | Type of Interaction |
| INMT | Y24 | Hydrophobic |
| INMT | Y204 | Hydrophobic |
| INMT | L164 | Hydrophobic |
| INMT | Y242 | Hydrophobic |
| INMT | S-adenosylmethionine (SAM) | Electrostatic and dispersion |
This data is derived from molecular dynamics simulations of the precursor to trimethylselenonium, dimethylselenide, with the enzyme responsible for its formation. semanticscholar.org
In Silico Prediction of Metabolic Pathways and Products
In silico tools for metabolic pathway prediction are instrumental in mapping the biotransformation of xenobiotics, including organoselenium compounds. dntb.gov.uanih.govnih.gov These computational approaches utilize databases of known metabolic reactions and algorithms to predict the likely metabolites of a given compound. nih.gov For this compound, these methods can help to construct a comprehensive picture of its metabolic fate.
The formation of the trimethylselenonium ion is a key metabolic event in selenium detoxification. nih.gov It is recognized as a urinary metabolite, particularly in response to higher selenium intake. researchgate.net The metabolic pathway leading to trimethylselenonium involves a series of methylation steps. In silico models can be used to predict the enzymes involved in these transformations.
Recent research has confirmed that the production of trimethylselenonium ion requires at least two methyltransferases: thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT). nih.gov This was elucidated through a combination of experimental work and in silico analysis. Computational tools can predict the substrate specificity of these enzymes, and as seen in the previous section, molecular modeling can validate these predictions.
Furthermore, in silico methods can predict subsequent metabolic reactions. For example, it has been shown that in the presence of rat liver cytosol and homocysteine, the trimethylselenonium ion can undergo demethylation to form dimethylselenide and methionine. ebi.ac.uk Knowledge-based systems can predict such reactions based on established biochemical transformations. dntb.gov.ua
Table 3: Predicted Metabolic Transformations of Trimethylselenonium Ion
| Input Compound | Transformation | Predicted Product(s) | Key Enzyme/Cofactor |
| Dimethylselenide | Methylation | Trimethylselenonium ion | Indolethylamine N-methyltransferase (INMT), S-adenosylmethionine (SAM) |
| Trimethylselenonium ion | Demethylation | Dimethylselenide, Methionine | Homocysteine-dependent enzymes |
Chemoinformatics and Data Mining for Organoselenium Compounds
Chemoinformatics and data mining are powerful computational strategies for analyzing large datasets of chemical compounds to identify structure-activity relationships, predict properties, and discover novel compounds with desired characteristics. researcher.life For the field of organoselenium chemistry, these approaches are invaluable for navigating the vast chemical space and identifying promising candidates for various applications. researcher.life
The core of chemoinformatics lies in the representation of molecules using numerical descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). These descriptors are then used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. Such models can predict the biological activity or physicochemical properties of new or untested organoselenium compounds.
Data mining techniques, such as clustering and classification algorithms, can be applied to large libraries of organoselenium compounds to group them based on structural similarity or predicted activity. semanticscholar.org This can help in identifying compounds with specific toxicological profiles or potential therapeutic effects. For instance, chemoinformatics-based screening has been used to identify new organoselenium compounds with potential antileishmanial activity. researcher.life
While specific chemoinformatics studies focusing solely on this compound are not prevalent, the tools and methodologies are readily applicable. Data on the toxicity, metabolic fate, and biological activity of a series of organoselenium compounds, including this compound, could be used to develop predictive models. These models could then be used to design new organoselenium compounds with improved safety profiles or enhanced biological activities.
Environmental Occurrence and Biogeochemical Cycling
Role in the Environmental Fate of Selenium
Trimethylselenonium (B1202040) chloride (TMSe), the salt of the trimethylselenonium ion ((CH₃)₃Se⁺), is a significant water-soluble, organic selenium compound. It plays a distinct role in the biogeochemical cycling of selenium, primarily as a detoxification product from animal metabolism. nih.govnih.gov When animals ingest selenium, particularly at levels exceeding their nutritional requirements, they metabolize it into various compounds, with the trimethylselenonium ion being a major urinary metabolite. nih.govtandfonline.com This metabolic pathway serves to detoxify selenium, as the methylation process reduces its biological reactivity. tandfonline.comacs.org
Microbial Transformations and Biomethylation in Environmental Systems
Microbial activity is fundamental to the transformation of selenium compounds in the environment, including processes of reduction, oxidation, methylation, and demethylation. osti.gov Biomethylation is a key microbial process that converts inorganic and other organic selenium compounds into methylated forms. This is generally considered a detoxification mechanism for the microorganisms, as it often results in the production of less toxic, volatile compounds that can be expelled from the cell and the immediate environment. mdpi.com
While microorganisms are well-known for producing volatile selenium compounds like dimethyl selenide (B1212193) and dimethyl diselenide, the direct microbial production of the trimethylselenonium ion in the environment is not as extensively documented as its production in animals. acs.orgnih.gov Instead, environmental microbes are more prominently involved in the transformation of TMSe after it has been introduced into ecosystems. nih.gov Soil enrichments have demonstrated the capacity to convert TMSe into dimethyl selenide, and specific bacteria have been isolated that can utilize TMSe as a carbon source, indicating its role as a substrate in microbial metabolism. nih.gov This process, known as demethylation, is a critical step in the environmental selenium cycle, returning selenium to a more volatile state. nih.govosti.gov
Microorganisms, including a wide range of bacteria and fungi, are capable of methylating various forms of selenium. osti.gov They can transform inorganic selenium oxyanions, such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), as well as organic forms like selenomethionine (B1662878) and selenocysteine (B57510), into methylated species. osti.gov The primary products of this microbial biomethylation are typically dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). osti.gov
The process generally involves a series of reduction and methylation steps. For instance, selenite may first be reduced to elemental selenium (Se⁰) and then to selenide (Se²⁻), which is subsequently methylated. youtube.com The methyl groups for this process are often supplied by methyl donors like S-adenosylmethionine. nih.gov While this pathway efficiently produces dimethylated selenium compounds, the further methylation to the trimethylselenonium ion by environmental microbes is less characterized. The primary pathway for TMSe formation is through enzymatic processes in animals, where enzymes such as Indolethylamine N-methyltransferase (INMT) and thiopurine S-methyltransferase (TPMT) mediate the progressive methylation of selenium to TMSe for detoxification and excretion. acs.orgnih.gov
Speciation and Distribution in Various Environmental Compartments
The distribution of trimethylselenonium chloride in the environment is dictated by its source, its chemical properties, and subsequent transformations. As a major urinary metabolite, its presence is highest in environments impacted by animal waste, such as agricultural soils, or those receiving wastewater effluent. tandfonline.comnih.gov
Soil: In soil, TMSe can exist in several forms. As a water-soluble cation, it can be present in the dissolved phase in soil pore water. nih.gov However, its positive charge also facilitates its adsorption to negatively charged soil components like clay minerals and organic matter, a process known as fixation. nih.govosti.gov The balance between dissolved and adsorbed TMSe depends on soil properties like salinity and organic matter content. nih.gov Studies have shown that demethylation to volatile DMSe is a dominant process in some non-saline soils, while adsorption is more significant in others. nih.gov Although it is a key transient species, direct measurements have found TMSe to be a minor component of the total selenium in some air-dried soils, accounting for approximately 0.7% of the total selenium content in one study. tandfonline.com
Water: In aquatic systems, TMSe is highly soluble. Its presence is linked to runoff from agricultural lands or discharge from wastewater treatment plants. rsc.org Its fate in water includes potential uptake by aquatic organisms, transport in dissolved form, and eventual microbial demethylation. mdpi.com Analytical methods have been developed to detect TMSe in urine at very low concentrations (e.g., 0.10 μg Se L⁻¹), indicating its potential to be present in trace amounts in contaminated waters.
The table below summarizes the occurrence and behavior of TMSe in different environmental compartments.
| Environmental Compartment | Form / Speciation | Key Processes |
| Soil | Dissolved in pore water; Adsorbed to soil particles. | Microbial demethylation (volatilization), Fixation (adsorption). nih.govosti.gov |
| Water | Dissolved Cation ((CH₃)₃Se⁺). | Transport, Microbial demethylation, Bio-uptake. mdpi.comrsc.org |
| Biota (Animals) | Major urinary metabolite. | Formation via enzymatic methylation for detoxification. nih.govacs.org |
Modeling Approaches for Environmental Transport and Transformation (General principles)
Compartmentalization: The environment is divided into distinct compartments, such as water, sediment, soil, and biota. nih.gov Models then simulate the movement (transport) of selenium species between these compartments. For example, a model might track the transport of dissolved TMSe from the water column to the sediment. nih.gov
Speciation: Models must account for the different chemical forms (species) of selenium, as each has unique properties affecting its mobility and toxicity. A comprehensive model would include inorganic species (selenate, selenite), elemental selenium, and various organic forms, including TMSe and its precursor and product compounds like selenomethionine and dimethyl selenide. nih.gov
Kinetic Transformations: The transformation of one selenium species to another is described using reaction kinetics, often represented by first-order rate coefficients. nih.gov For TMSe, key transformation pathways to model would include its microbial demethylation to volatile DMSe and its adsorption/desorption from soil and sediment particles. nih.govnih.gov
Inverse Modeling and Calibration: Model parameters, such as reaction rate coefficients, are often determined using an "inverse method." nih.gov This involves fitting the model's output to experimental data collected from field or laboratory microcosm studies. For instance, a study developed a seven-compartment model to predict selenium's fate in a water-sediment environment, determining the rates of transport and transformation by matching the model to measured concentrations of different selenium species over time. nih.gov Such models are crucial tools for resource managers to understand how selenium moves through an ecosystem and to explore the potential effects of different selenium inputs. acs.org
Future Research Directions and Translational Perspectives
Refinement of Analytical Speciation and Quantification Methods
A critical frontier in selenium research is the development of more sophisticated analytical methods to accurately identify and quantify different selenium species, including trimethylselenonium (B1202040), in complex biological and environmental matrices. researchgate.netrsc.org While current techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are powerful, future work aims to overcome existing limitations. benthamdirect.comtandfonline.com
The accurate determination of selenium compounds is challenging due to the potential instability of these species during sample extraction and storage. researchgate.net Future research will likely focus on improving pre-analytic steps for sample handling to ensure that the measured speciation reflects the true state in the biological matrix. benthamdirect.comtaylorfrancis.com There is a pressing need for methods that can reliably distinguish between various low-molecular-weight metabolites, such as selenosugars and methylated forms like TMSe. nih.govresearchgate.net
Advancements are anticipated in the following areas:
Enhanced Sensitivity and Specificity: Developing methods with lower detection limits to quantify trace amounts of TMSe and other metabolites in various samples. nih.gov Techniques like hydride generation atomic absorption spectrometry (HG-AAS) and hydride-generation combined with atomic fluorescence spectrometry (HG-AFS) are being explored for their sensitivity. benthamdirect.com
High-Throughput Analysis: The use of multiple standards labeled with different stable isotopes can enable more rapid and simultaneous identification and quantification of various selenium metabolites, a significant step forward for large-scale metabolic studies. tandfonline.com
Minimizing Artifacts: Research into sample preparation, such as the use of specific extraction techniques like solid phase extraction or managing storage conditions, is crucial to prevent the transformation or loss of volatile selenium compounds, ensuring more accurate results. researchgate.netresearchgate.net
A summary of current and emerging analytical techniques for selenium speciation is presented in Table 1.
| Technique | Description | Primary Application in Selenium Research | Future Refinement Goal |
| HPLC-ICP-MS | A hybrid technique that separates chemical species (HPLC) and detects them with high sensitivity using an element-specific detector (ICP-MS). | The most frequently used technique for selenium speciation analysis in biological and environmental samples. researchgate.netrsc.orgtandfonline.com | Improving column chemistry for better separation of co-eluting metabolites; coupling with electrospray ionization mass spectrometry (ESI-MS) for structural confirmation. nih.gov |
| HG-AAS/AFS | Hydride Generation Atomic Absorption/Fluorescence Spectrometry. A method where selenium compounds are converted to volatile selenium hydride for detection. | Quantification of total selenium or specific species like selenite (B80905) and selenate (B1209512) after selective reduction. benthamdirect.com | Increasing specificity for complex organoselenium compounds and application to a wider range of matrices. |
| GC-ICP-MS | Gas Chromatography coupled with ICP-MS. | Analysis of volatile selenium compounds, such as dimethyl selenide (B1212193), in samples like breath or urine headspace. researchgate.net | Development of derivatization methods to make non-volatile species like TMSe amenable to GC analysis. |
| LC-ESI-MS/MS | Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. | Used for structural elucidation and confirmation of selenium metabolites identified by ICP-MS. nih.gov | Enhancing ionization efficiency for various selenium species to improve sensitivity and enable direct quantification. |
Exploration of Novel Synthetic Pathways and Derivatives
While trimethylselenonium chloride is primarily known as a metabolite, the field of organoselenium chemistry is actively exploring the synthesis of new selenium-containing molecules with potential therapeutic or industrial applications. tandfonline.comnih.govnih.gov Future research will likely extend these synthetic efforts to create novel derivatives of TMSe and related structures.
The versatility of selenium allows it to be incorporated into organic molecules using various chemical reactions, acting as an electrophile, nucleophile, or radical. tandfonline.commdpi.com This chemical flexibility opens up avenues for creating a diverse library of compounds. Research into synthetic methodologies for organoselenium compounds is a rapidly growing field. mdpi.com
Future synthetic research directions could include:
Developing Catalytic Systems: Creating more efficient and selective catalytic methods for forming carbon-selenium bonds, potentially using earth-abundant metals, to streamline the synthesis of complex organoselenium compounds. mdpi.com
Asymmetric Synthesis: Designing chiral organoselenium compounds, which could have specific biological activities. mdpi.com This involves developing stereoselective reactions to control the three-dimensional arrangement of atoms around the selenium center.
Functionalized Derivatives: Synthesizing derivatives of trimethylselenonium where the methyl groups or the counter-ion are modified. These modifications could alter the compound's solubility, stability, and biological interactions, leading to new applications.
The development of new synthetic routes is crucial not only for creating novel compounds but also for producing existing ones, including isotopically labeled standards for analytical studies, more efficiently and with less environmental impact. nih.govnih.gov
Advanced Computational Methodologies for Predicting Selenium Chemistry and Biology
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of selenium compounds, offering insights that are often difficult to obtain through experiments alone. acs.orgodu.edu Future research will increasingly rely on advanced computational methods to model the properties and reactivity of trimethylselenonium and other selenium species.
Techniques like Density Functional Theory (DFT) are used to investigate the electronic structure and reaction mechanisms of selenium compounds. acs.orgresearchgate.net A significant challenge in modeling these reactions is accounting for the role of the solvent, particularly in proton exchange processes. odu.edu The development of models like the Solvent-Assisted Proton Exchange (SAPE) method, which incorporates explicit solvent molecules, has led to more accurate predictions of reaction barriers. acs.orgodu.edu
Future computational research will likely focus on:
Improving Predictive Accuracy: Developing and refining computational models to more accurately predict properties such as bond dissociation energies, proton affinities, and reaction kinetics for a wide range of selenium compounds. nih.govmdpi.com
Machine Learning and AI: Employing machine learning and artificial intelligence to analyze large datasets and predict the biological activity or toxicity of new selenium compounds based on their structure (QSAR - Quantitative Structure-Activity Relationship). nih.govnumberanalytics.comresearchgate.net These models can rapidly screen virtual libraries of compounds, prioritizing them for synthesis and experimental testing. mdpi.com
Multi-Scale Modeling: Integrating different levels of theory (e.g., QM/MM - Quantum Mechanics/Molecular Mechanics) to model selenium compounds within complex biological environments, such as the active site of an enzyme. acs.org This allows for a more realistic simulation of how these molecules behave in a living system.
| Computational Method | Application in Selenium Research | Future Direction |
| Density Functional Theory (DFT) | Calculating electronic structure, geometry, and reaction energies of selenium compounds. acs.orgodu.edu | Integration with more sophisticated solvent models and dispersion corrections for higher accuracy. mdpi.com |
| Solvent-Assisted Proton Exchange (SAPE) | Modeling reaction mechanisms involving proton transfer in solution, crucial for many biological selenium reactions. acs.orgodu.edu | Extension to more complex solvent systems and protein environments. |
| QSAR/Machine Learning | Predicting biological activity and toxicity of organoselenium compounds based on molecular descriptors. nih.govnumberanalytics.com | Development of more robust models using larger and more diverse training sets; application to predict metabolic fate. researchgate.net |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Simulating the behavior of a selenium compound within a large biological system, like a protein. acs.org | Application to study the interaction of TMSe and its precursors with metabolic enzymes and transport proteins. |
Interdisciplinary Research Integrating Chemistry, Biology, and Environmental Science
The future of selenium research, particularly concerning metabolites like trimethylselenonium, lies in breaking down the silos between traditional scientific disciplines. nih.govnih.gov A holistic understanding requires the integration of chemistry, biology, and environmental science. kasr.co.krtaylorfrancis.com
The journey of selenium from the environment to its metabolic fate in an organism is a complex cycle. nih.govcdc.gov
Environmental Fate: The form of selenium in the environment (e.g., selenite, selenate) depends on factors like pH and redox conditions, which in turn affects its bioavailability to organisms. who.intcanada.ca Research is needed to understand how different environmental selenium species are taken up by plants and microorganisms and transformed into compounds that enter the food chain. alsglobal.com
Bio-Geo-Chemical Cycling: Investigating the complete lifecycle of selenium, from its geological sources to its uptake by organisms, metabolic transformation (including the formation of TMSe), and eventual return to the environment is a key area for future interdisciplinary collaboration. nih.govcanada.ca
Health and Environment Nexus: Understanding how environmental exposure to different forms of selenium impacts human and animal health requires a combined effort from environmental scientists, toxicologists, and medical researchers. taylorfrancis.comkasr.co.kr Speciation analysis is crucial in this context, as the biological and toxicological effects of selenium are highly dependent on its chemical form. alsglobal.com
Initiatives that foster collaboration between chemists synthesizing new compounds, biologists testing their effects, computational scientists modeling their behavior, and environmental scientists tracking their fate will be essential for advancing the field. kasr.co.krkasr.co.kr
Q & A
Q. What experimental models are used to assess the toxicity of TMSe, and how do results vary across species?
TMSe toxicity has been studied in rats and chick embryos. In rats, acute toxicity studies involve administering TMSe intraperitoneally and monitoring mortality, with arsenite co-administration shown to exacerbate toxicity (e.g., 135–146 mg/kg doses) . Chick embryo models reveal dose-dependent teratogenic effects, with LD₅₀ values varying by developmental stage . Researchers should prioritize species-specific metabolic pathways (e.g., methylation efficiency) and control for arsenite exposure in experimental designs .
Q. How is TMSe metabolized and excreted in biological systems?
TMSe is a terminal metabolite of selenium, primarily excreted in urine. Its formation depends on the enzyme indole-ethylamine N-methyltransferase (INMT), which methylates selenium intermediates. Studies using human urine samples stratified subjects into "TMSe producers" (10–20% urinary selenium as TMSe) and "non-producers," highlighting genetic variability in INMT activity . Methodologically, urinary TMSe quantification involves HPLC-ICP-MS, with normalization to specific gravity to account for hydration status .
Q. What analytical methods are recommended for detecting TMSe in biological samples?
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard. For urine, sample preparation includes centrifugation, filtration, and dilution, followed by speciation analysis. Validation requires spike-recovery tests (85–115% recovery) and inter-day precision checks (CV < 15%) . Supporting data should report individual variability using coefficients of variation (e.g., 68–78% CV in TMSe excretion) .
Advanced Research Questions
Q. How does arsenite co-exposure influence TMSe toxicity, and what mechanisms underlie this interaction?
Arsenite potentiates TMSe toxicity by inhibiting selenium methylation, increasing systemic retention. In rat models, co-administration of arsenite (5 mg/kg) and TMSe (3 mg Se/kg) resulted in 90% mortality, compared to 10% with TMSe alone. Mechanistic studies suggest arsenite disrupts selenoenzyme synthesis, leading to oxidative stress . Researchers should design dose-response studies with arsenite as a co-variable and measure glutathione peroxidase activity as a biomarker .
Q. Why does individual variability in TMSe excretion occur, and how should this be addressed in study designs?
TMSe excretion variability stems from polymorphisms in the INMT gene, which affect enzymatic activity. Population studies must stratify participants into "producers" and "non-producers" using urinary TMSe thresholds (e.g., >5% total urinary selenium) . Genotyping for INMT SNPs (e.g., rs6859782) is recommended to control for confounding. Cohort sizes should be powered to detect subgroup differences (e.g., 10-fold TMS variance between groups) .
Q. How can conflicting toxicity data between TMSe and other selenium species be resolved?
Contradictions arise from differences in bioavailability and metabolic pathways. For example, TMSe is less toxic than selenite in rats but more toxic in chick embryos. Researchers should compare tissue-specific selenium accumulation (e.g., liver vs. kidney) and use isotopically labeled selenium (⁷⁷Se) to track speciation . Meta-analyses must account for model organism, exposure route, and selenium status (e.g., deficient vs. supplemented diets) .
Q. What role does INMT play in TMSe biosynthesis, and how can its activity be modulated experimentally?
INMT catalyzes the methylation of selenium metabolites to TMSe. Knockdown models (siRNA or CRISPR/Cas9) in hepatocyte cell lines can suppress TMSe production, while overexpression studies validate enzyme kinetics. Activity assays using S-adenosylmethionine (SAM) as a methyl donor and LC-MS to quantify TMSe are critical. Pharmacological inhibitors (e.g., periodate-oxidized adenosine) can further probe INMT functionality .
Q. What are the ecological implications of TMSe mobility in soil, and how is this assessed?
TMSe’s high water solubility increases its soil mobility, posing contamination risks. Column leaching experiments under simulated rainfall (pH 5–8) measure vertical migration. Bioaccumulation studies in earthworms (e.g., Eisenia fetida) and plants (e.g., Brassica juncea) should quantify selenium uptake using ICP-OES. However, current data gaps necessitate pilot studies with spiked soils (0.1–10 mg Se/kg) .
Q. How do methylated selenium compounds like TMSe interact with tellurium or sulfur analogs?
TMSe and trimethyltelluronium chloride exhibit synergistic toxicity with arsenite, likely due to shared methylation pathways. Comparative studies in rats show 24-hour mortality increases (70–90%) when arsenite is co-administered with methylated Se/Te compounds. Researchers should use competitive inhibition assays with liver homogenates to identify metabolic cross-talk .
Q. What strategies optimize TMSe detection in complex matrices like serum or plant tissues?
Solid-phase extraction (SPE) with C18 cartridges improves TMSe recovery from lipid-rich samples. For plant tissues, enzymatic digestion (cellulase/protease) precedes extraction. Method validation requires matrix-matched calibration curves and internal standards (e.g., ⁸²Se-enriched TMSe). Limit of detection (LOD) should be ≤0.1 µg/L for serum applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
